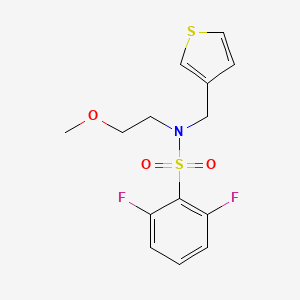
2,6-difluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15F2NO3S2 and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,6-Difluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration that includes a difluorophenyl group, a methoxyethyl substituent, and a thiophene ring, which contribute to its potential pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C13H14F2N2O2S
- Molecular Weight : 302.38 g/mol
- Key Functional Groups :
- Sulfonamide : Known for enzyme inhibition properties.
- Difluorophenyl Group : Enhances lipophilicity and biological activity.
- Methoxyethyl Group : Improves solubility and bioavailability.
- Thiophene Ring : Contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are crucial in various physiological processes, including pH regulation and ion transport. Inhibition of these enzymes has been linked to anticancer properties, making this compound a candidate for further research in cancer therapeutics.
Anticancer Properties
Research indicates that sulfonamide derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, similar compounds have demonstrated low IC50 values against carbonic anhydrase IX, suggesting potent enzyme inhibition and potential anticancer effects. The following table summarizes relevant findings regarding the biological activity of related sulfonamide compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | Chlorine substituent on phenyl ring | Inhibitor of carbonic anhydrase |
| 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide | Fluorine on phenyl ring | Anticancer activity |
| N-(benzothiazol-2-ylmethyl)benzenesulfonamide | Benzothiazole moiety | Antimicrobial properties |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound inhibited carbonic anhydrase IX with an IC50 value in the low micromolar range. This suggests significant potential for use in cancer treatment.
- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited selective cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve disruption of cellular pH balance through CA inhibition.
- Comparative Analysis : When compared with other sulfonamide derivatives, the unique combination of fluorine atoms and the thiophene moiety in this compound enhances its stability and selectivity towards biological targets .
Propriétés
IUPAC Name |
2,6-difluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3S2/c1-20-7-6-17(9-11-5-8-21-10-11)22(18,19)14-12(15)3-2-4-13(14)16/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKUVCUKBBBSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













